

A Comparative Guide to the Metabolic Impact of Antifolates: DS18561882 vs. Classical Counterparts

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Compound of Interest		
Compound Name:	DS18561882	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic impact of the novel MTHFD2 inhibitor, **DS18561882**, against established antifolate chemotherapeutics: methotrexate, pemetrexed, and pralatrexate. By examining their distinct mechanisms of action and effects on cellular metabolism, this document aims to provide a valuable resource for researchers in oncology and drug development.

Introduction to Antifolates and One-Carbon Metabolism

Antifolates are a cornerstone of chemotherapy, exerting their anticancer effects by disrupting one-carbon (1C) metabolism. This complex network of biochemical pathways is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are critical for DNA replication, RNA synthesis, and cell proliferation.[1][2] Classical antifolates, such as methotrexate, primarily target dihydrofolate reductase (DHFR), a key enzyme in the folate cycle.[3][4] However, the emergence of novel agents targeting different nodes within this pathway, like **DS18561882** which inhibits the mitochondrial enzyme MTHFD2, necessitates a comparative understanding of their metabolic consequences.[5][6]

Mechanisms of Action: A Divergence in Targeting

Validation & Comparative

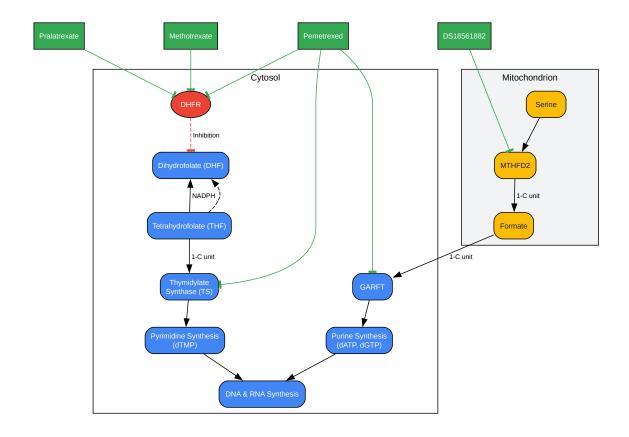




The metabolic impact of an antifolate is a direct consequence of its molecular target. While all compounds discussed herein disrupt 1C metabolism, their specific targets lead to distinct downstream effects.

- **DS18561882**: This potent and selective inhibitor targets methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme.[6][7] MTHFD2 is crucial for the production of formate, which is exported to the cytoplasm to provide one-carbon units for de novo purine synthesis.[5][8] By inhibiting MTHFD2, **DS18561882** primarily blocks purine synthesis, leading to a depletion of adenine and guanine nucleotides and subsequent cell growth arrest.[5][9] Some studies also suggest that MTHFD2 inhibition can impact thymidine production, leading to replication stress.[10]
- Methotrexate: As a classical antifolate, methotrexate's primary target is dihydrofolate reductase (DHFR).[3][11] Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF) cofactors, which are essential for both purine and thymidylate synthesis.[11] This dual blockade of nucleotide building blocks is a key feature of its cytotoxic effect.[12]
- Pemetrexed: This agent is a multi-targeted antifolate, inhibiting not only DHFR but also
 thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), an
 enzyme in the de novo purine synthesis pathway.[11][13] This broad-spectrum inhibition of
 key enzymes in both purine and pyrimidine synthesis contributes to its potent anticancer
 activity.
- Pralatrexate: Similar to methotrexate, pralatrexate is a potent DHFR inhibitor.[2][14] Its
 mechanism relies on depleting the cellular pool of reduced folates, thereby halting the
 synthesis of DNA and RNA precursors.[2] Pralatrexate is distinguished by its high affinity for
 the reduced folate carrier (RFC-1) and its efficient intracellular polyglutamylation, leading to
 enhanced uptake and retention in tumor cells compared to methotrexate.[2][14]





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Caption: Comparative mechanism of action of **DS18561882** and classical antifolates.

Comparative Data on Metabolic Impact

Direct comparative metabolomic studies across all four agents are limited. The following tables synthesize available data to highlight key differences in their biochemical and cellular effects. It is important to note that experimental conditions may vary between studies.

Table 1: Enzyme Inhibition and Cellular Uptake



Parameter	DS18561882	Methotrexate	Pemetrexed	Pralatrexate
Primary Target(s)	MTHFD2	DHFR	DHFR, TS, GARFT	DHFR
Enzyme Inhibition (IC50/Ki)	IC50: 6.3 nM (MTHFD2)[7]	Ki: 26 nM (DHFR)[14]	Ki: >200 nM (DHFR)[14]	Ki: 45 nM (DHFR)[14]
Cellular Uptake	High cell permeability[7]	RFC-1 mediated[14]	RFC-1 mediated[13]	High affinity for RFC-1; ~14-fold greater influx than MTX[2][14]
Polyglutamylatio n	Not reported	Substrate for FPGS[13]	High affinity for FPGS[13]	Efficiently polyglutamylated [14]

Data synthesized from multiple sources and not from direct head-to-head comparative studies unless otherwise noted.

Table 2: Primary Metabolic Consequences



Metabolic Effect	DS18561882	Methotrexate	Pemetrexed	Pralatrexate
Purine Synthesis	Strongly Inhibited (via formate depletion)[5]	Inhibited (via THF depletion) [11]	Strongly Inhibited (via THF depletion and direct GARFT inhibition)[13]	Inhibited (via THF depletion)[2]
Pyrimidine (Thymidylate) Synthesis	Indirectly affected, may cause thymidine depletion[10]	Strongly Inhibited (via THF depletion)[11]	Strongly Inhibited (via direct TS inhibition)[13]	Strongly Inhibited (via THF depletion)[2]
Redox Metabolism (NADPH)	Knockdown of MTHFD2 can decrease NADPH/NADP+ ratio[15]	May reduce NADPH pools available for DHFR folding[16]	No primary reported effect	No primary reported effect
Other Metabolic Effects	-	Can induce drop in glycolytic activity[17]	-	-

Effects are based on the primary mechanisms of action and findings from various preclinical studies.

Experimental Protocols

The following are representative protocols for key assays used to determine the metabolic impact of antifolates.

LC-MS Based Cellular Metabolomics

This protocol provides a general workflow for the analysis of intracellular metabolites following drug treatment.

· Cell Culture and Treatment:



- Plate cancer cells (e.g., A549, HCT116) in 6-well plates and grow to 70-80% confluency.
- Treat cells with **DS18561882**, methotrexate, pemetrexed, or pralatrexate at desired concentrations (e.g., GI50) for a specified time (e.g., 24 hours). Include a vehicle-only control.

Metabolite Extraction:

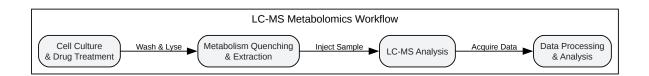
- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding 1 mL of ice-cold 80% methanol (-80°C) to each well.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- · Sample Preparation and Analysis:
 - Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.
 - Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.
 - Perform chromatographic separation using a HILIC or reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

Data Analysis:

 Process the raw data using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration.



- Identify metabolites by matching accurate mass and retention times to a metabolite library or database (e.g., KEGG, HMDB).
- Perform statistical analysis (e.g., t-test, volcano plots, pathway analysis) to identify significantly altered metabolites between treatment groups and controls.



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Caption: A generalized workflow for cellular metabolomics experiments.

Seahorse XF Cellular Respiration Assay

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

- · Cell Seeding:
 - Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
 Allow cells to adhere overnight.
- Assay Preparation:
 - One day prior, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
 - On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
 - Incubate the cells at 37°C in a non-CO2 incubator for 1 hour before the assay.
- Drug Loading and Assay Execution:



- Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A). For assessing the acute effects of antifolates, the drug of interest can be loaded into Port A.
- Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
- Data Analysis:
 - Normalize the data to cell number or protein concentration.
 - Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, using the Seahorse Wave software.

Summary and Future Directions

The metabolic impact of antifolates is intricately linked to their specific molecular targets within the one-carbon metabolism network.

- DS18561882, by selectively inhibiting the mitochondrial enzyme MTHFD2, offers a targeted approach focused on disrupting de novo purine synthesis. This distinct mechanism may offer advantages in specific cancer types that are highly dependent on this mitochondrial pathway.
 [5][18]
- Classical DHFR inhibitors, methotrexate and pralatrexate, induce a broader metabolic disruption by depleting the total cellular pool of reduced folates, thereby affecting both purine and pyrimidine synthesis.[2][14]
- Pemetrexed stands out with its multi-targeted approach, directly inhibiting enzymes in both nucleotide synthesis pathways, which may contribute to its broad clinical efficacy.[13]

Future research should focus on direct head-to-head metabolomic and flux analysis studies to provide a more granular, quantitative comparison of these agents. Such data will be invaluable for identifying predictive biomarkers of response and for designing rational combination therapies that exploit the distinct metabolic vulnerabilities induced by each class of antifolate.



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